Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-14-6-4-5-10(7-13)8-14/h10H,4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINDOWVTNUZHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248021-91-1 | |
| Record name | tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate typically involves the reaction of tert-butyl bromoacetate with 3-(aminomethyl)piperidine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in dry ether or THF.
Substitution: Various nucleophiles (amines, alcohols); reactions conducted in polar aprotic solvents like DMF or THF.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
(b) tert-butyl 4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxylate (, CAS 864291-87-2)
- Key Differences: Replaces the aminomethyl group with a hydroxyl group on the piperidine ring.
Heterocyclic and Aromatic Analogs
(b) 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine (, Entry 3)
- Key Differences : Contains a thiadiazole ring and sulfur-based substituents.
- Impact : The thiadiazole moiety enhances electron-deficient character, making it a candidate for coordination chemistry or enzyme inhibition .
Molecular Weight and Solubility
A comparative table of key parameters is provided below:
Reactivity and Stability
- The aminomethyl group in the target compound increases nucleophilicity, favoring reactions with electrophiles (e.g., aldehydes in Schiff base formation).
- In contrast, tert-butyl 5-bromo-3-chloroindazole-1-carboxylate (, CAS 929617-36-7) exhibits halogen-mediated reactivity for cross-coupling reactions, a feature absent in the target compound .
Biologische Aktivität
Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : Tert-butyl [3-(aminomethyl)-1-piperidinyl]acetate
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.34 g/mol
The structure features a tert-butyl group, a piperidine ring, and an acetate moiety, which are critical for its biological activity.
1. Receptor Interaction
Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate interacts with various receptors, particularly those involved in neurotransmission and cell signaling pathways. The piperidine ring is known for its ability to modulate muscarinic acetylcholine receptors (mAChRs), which play a crucial role in cognitive functions and memory.
2. Anticancer Activity
Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds similar to tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate have shown cytotoxic effects in cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds often induce apoptosis and inhibit cell proliferation, suggesting a potential therapeutic role in oncology .
Structure-Activity Relationship (SAR)
The biological activity of tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate can be influenced by modifications to its structure. A study highlighted that variations in substituents on the piperidine ring significantly affect the compound's potency against specific biological targets. For example:
| Compound | Substituent | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound 1 | No substituent | 8.6 | Moderate inhibition |
| Compound 2 | Furan group | 1.6 | Enhanced inhibition |
| Compound 3 | Methoxybiphenyl | 2.8 | Slightly reduced activity |
This table illustrates how different substituents can modulate the inhibitory activity of related compounds on histone acetyltransferase (HAT) enzymes .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a piperidine derivative on cancerous cells, demonstrating that it induced apoptosis through mitochondrial pathways. The compound was tested against several cancer cell lines, showing significant cytotoxicity compared to standard treatments like bleomycin .
Case Study 2: Neuropharmacology
In another study focusing on neuropharmacological effects, tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate exhibited promising results in enhancing cognitive functions in animal models. This was attributed to its action on mAChRs, leading to improved memory retention and learning capabilities .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
